molecular formula C14H14N2O4S2 B13885761 N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide

N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide

Cat. No.: B13885761
M. Wt: 338.4 g/mol
InChI Key: SFXOANZONUTYSM-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide is an organic compound with a complex structure that includes nitro, phenylsulfanyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide typically involves the nitration of a precursor compound followed by sulfonation and subsequent dimethylation. One common method involves the nitration of 4-phenylsulfanylbenzenesulfonamide using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to dimethylation using dimethyl sulfate or a similar methylating agent under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antimicrobial effects. The sulfonamide group can inhibit the synthesis of folic acid in bacteria, thereby exerting its antibacterial activity .

Comparison with Similar Compounds

  • N,N-dimethyl-4-nitroaniline
  • N,N-dimethyl-4-nitrobenzenamine
  • N,N-dimethyl-4-nitrobenzenesulfonamide

Comparison: N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group enhances its potential for electrophilic substitution reactions and increases its overall stability .

Properties

Molecular Formula

C14H14N2O4S2

Molecular Weight

338.4 g/mol

IUPAC Name

N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide

InChI

InChI=1S/C14H14N2O4S2/c1-15(2)22(19,20)12-8-9-14(13(10-12)16(17)18)21-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

SFXOANZONUTYSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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